molecular formula C18H16FNO5S B15155742 ethyl 7-fluoro-4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

ethyl 7-fluoro-4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B15155742
M. Wt: 377.4 g/mol
InChI Key: HQOFUSHPBOBCBZ-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1,4-benzothiazine-2-carboxylate is a synthetic organic compound belonging to the class of benzothiazines This compound is characterized by the presence of a benzothiazine ring system, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1,4-benzothiazine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a carboxylic acid derivative under acidic conditions to form the benzothiazine ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions using methanol and a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, methanol, N-fluorobenzenesulfonimide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Ethyl 7-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Ethyl 7-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:

    4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its activity as a KATP channel activator.

    1,4,2-dithiazine 1,1-dioxides: Tested as ATP-sensitive potassium channel activators.

    Quinolinyl-pyrazoles: Explored for their pharmacological properties and synthetic versatility.

The uniqueness of ethyl 7-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1,4-benzothiazine-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16FNO5S

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 7-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C18H16FNO5S/c1-3-25-18(21)17-11-20(13-5-7-14(24-2)8-6-13)15-9-4-12(19)10-16(15)26(17,22)23/h4-11H,3H2,1-2H3

InChI Key

HQOFUSHPBOBCBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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